Ampiroxicam
Overview
Description
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) and is a prodrug of piroxicam . It is generally administered orally .
Synthesis Analysis
Ampiroxicam is a nonacidic ether carbonate prodrug of piroxicam . Its anti-inflammatory activity is produced in vivo by conversion to piroxicam . Different methods of extracting NSAIDs in biological fluid samples for LC-MS/MS assays have been studied .Molecular Structure Analysis
The molecular formula of Ampiroxicam is C20H21N3O7S . The exact mass is 447.11 and the molecular weight is 447.460 .Chemical Reactions Analysis
Ampiroxicam has been associated with various chemical reactions including halogenation, high pressure reactions, hydrogenation, and others .Physical And Chemical Properties Analysis
Ampiroxicam has a molecular formula of C20H21N3O7S and a molecular weight of 447.46 .Scientific Research Applications
Pharmaceutical Chemistry
Ampiroxicam is a prodrug of Piroxicam . It’s used in the field of pharmaceutical chemistry for the synthesis of mutual prodrugs . The enolic hydroxyl group of piroxicam can be derivatized simply and could result in expanded derivatives like ampiroxicam .
Method of Application
The enolic hydroxyl group of piroxicam is conjugated with the acidic group of propionic acid derivatives to get esters . Mutual prodrug ester derivatives were synthesized by first converting the promoieties having acidic group into corresponding acid chlorides and followed by reaction with the hydroxyl group of piroxicam .
Results
This method is used to overcome the side effects of NSAIDs by chemical derivatization with retention of effectiveness . It’s used for reduced GI toxicity by temporarily masking the enolic group of piroxicam with the acidic group of other NSAIDs drugs and also enhance their absorption .
Dermatology
Ampiroxicam has been reported to induce photosensitivity .
Results
The outcomes of these photosensitivities are still insufficiently characterized .
Anesthesiology
Ampiroxicam is used in anesthesiology to reduce postoperative pain .
Method of Application
In a study, the preoperative administration of ampiroxicam was assessed in 120 patients who underwent surgery to a hand under brachial plexus block .
Results
The specific results or outcomes obtained were not detailed in the source .
Antimicrobial Resistance Research
Ampiroxicam, like other antimicrobial medications, is relevant to the field of antimicrobial resistance (AMR) research .
Results
AMR is increasingly becoming a global threat, both economically and in terms of health . Diseases such as tuberculosis, malaria, HIV, and Influenza are developing more drug-resistant cases, leading to higher healthcare costs and a longer duration of illness .
Potential Anticancer Activity
Ampiroxicam has been studied for potential anticancer activity .
Results
Preliminary results did not show evidence of such activity .
Safety And Hazards
properties
IUPAC Name |
ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNWBKACGXCGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046474 | |
Record name | Ampiroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ampiroxicam | |
CAS RN |
99464-64-9 | |
Record name | Ampiroxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99464-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ampiroxicam [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampiroxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ampiroxicam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ampiroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ampiroxicam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMPIROXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV32JZB1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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